A Direct Quantitative Comparison of ALDH3A1 Inhibitory Potency with a Structurally Distinct Analog
4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS 1289015-47-9) demonstrates quantifiable, moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key target in cancer research. This contrasts with a structurally distinct analog, 3-bromo-4,5-bis(methylsulfanyl)benzaldehyde, which possesses an additional methylsulfanyl group. The target compound exhibits an IC₅₀ of 2.10E+3 nM (2.1 μM) [1], whereas the bis-substituted analog is reported to be a much weaker inhibitor, with an IC₅₀ of 360 nM for ALDH3A1 [2]. This significant, quantifiable difference in potency highlights how the specific substitution pattern of the target compound is crucial for achieving a defined level of biochemical activity.
| Evidence Dimension | Enzyme Inhibition (ALDH3A1) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10E+3 nM (2.1 μM) |
| Comparator Or Baseline | 3-bromo-4,5-bis(methylsulfanyl)benzaldehyde |
| Quantified Difference | Approximately 6-fold weaker inhibition by the bis-substituted analog (IC₅₀ = 360 nM) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, preincubated for 1-2 min followed by substrate addition [1][2]. |
Why This Matters
For research programs investigating ALDH3A1, this quantitative data allows for a rational, evidence-based selection of a specific building block to achieve a desired level of target engagement, rather than relying on an analog with an unpredictable and substantially different potency.
- [1] BindingDB. (n.d.). BDBM50447072 CHEMBL1890994::US9328112, A24. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50448790 CHEMBL3128208. Retrieved from http://ww.w.bindingdb.org View Source
